

Introduction: The Versatility of the Chromone Scaffold

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Compound of Interest

Compound Name: 3-Cyano-6-methylchromone

Cat. No.: B1582570

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The chromone core, a benzopyran-4-one system, is a privileged scaffold in drug discovery, forming the backbone of numerous natural products and pharmacologically active molecules. [1][2] **3-Cyano-6-methylchromone** is a particularly valuable derivative, distinguished by the presence of an electron-withdrawing nitrile group at the 3-position and a methyl group on the benzene ring. This specific substitution pattern makes it a versatile building block. Researchers have successfully utilized **3-Cyano-6-methylchromone** as a key intermediate in the synthesis of potential anti-inflammatory and anti-cancer agents.[3] Its unique electronic and structural properties also lend themselves to the development of fluorescent probes for biological imaging and advanced materials with specific optical properties.[3][4] This guide serves to establish a foundational, self-validating system for its definitive characterization.

Core Physicochemical Properties

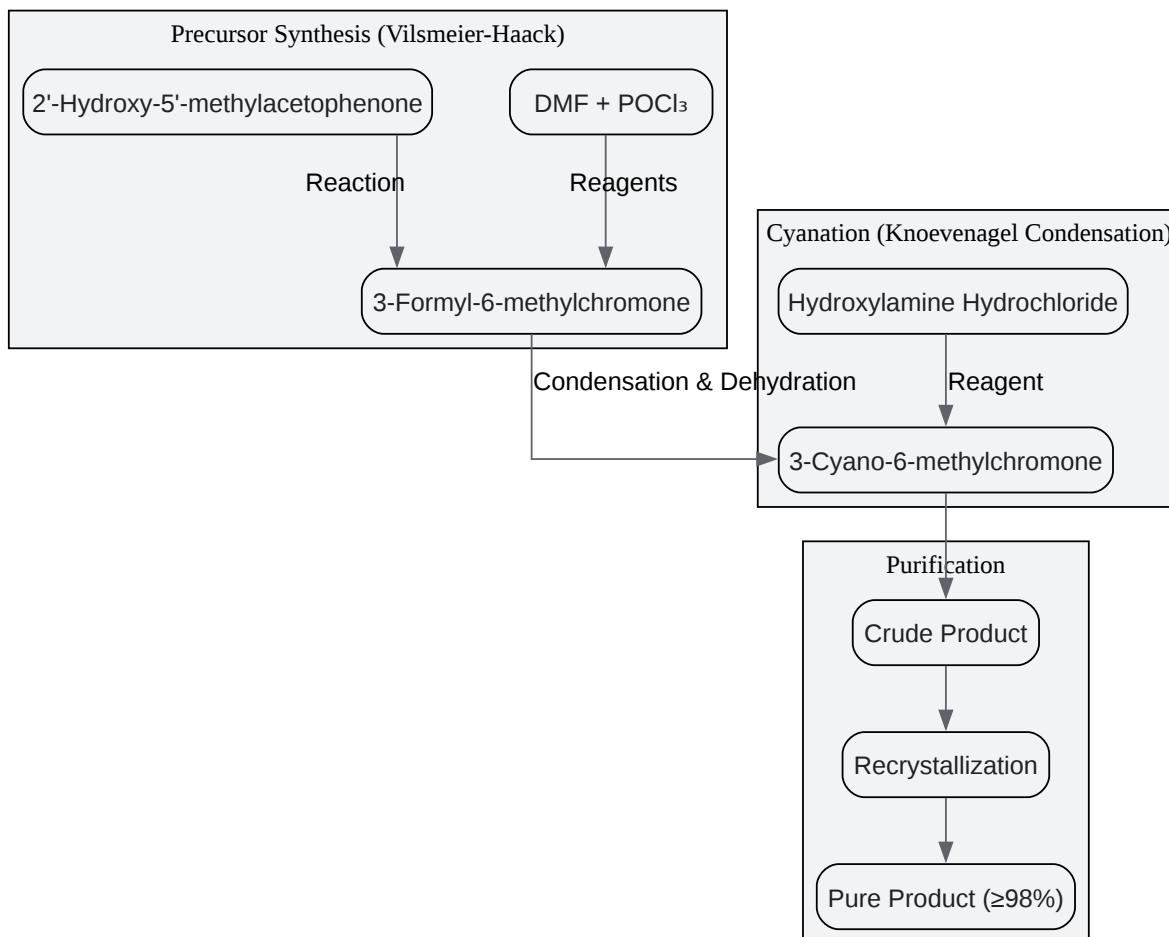
Before embarking on complex analytical procedures, establishing the fundamental physicochemical properties is a critical first step for identity confirmation and handling. **3-Cyano-6-methylchromone** typically presents as a pale yellow powder.[3]

Property	Value	Source(s)
CAS Number	50743-18-5	[5][6][7]
Molecular Formula	C ₁₁ H ₇ NO ₂	[3][5][6]
Molecular Weight	185.18 g/mol	[3][5][6]
Melting Point	146-153 °C	[3][5]
Purity	≥ 98% (typically by HPLC)	[5][7]
Solubility	Soluble in Chloroform, DMF	[5][8]
Appearance	Pale yellow powder	[3]

Synthesis Pathway: A Mechanistic Approach

The synthesis of 3-substituted chromones is most effectively achieved through the condensation of an appropriate precursor. For **3-Cyano-6-methylchromone**, a highly efficient and common strategy involves the Knoevenagel condensation of 3-formyl-6-methylchromone with a reagent that can introduce the cyano group, such as hydroxylamine hydrochloride, followed by dehydration.[9] The 3-formyl-6-methylchromone precursor itself is typically synthesized via the Vilsmeier-Haack reaction on 2'-hydroxy-5'-methylacetophenone. This multi-step approach provides a reliable route to the target molecule.

Logical Synthesis Workflow



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Caption: A generalized workflow for the synthesis of **3-Cyano-6-methylchromone**.

Spectroscopic Characterization: The Definitive Fingerprint

Spectroscopic analysis provides the definitive structural "fingerprint" of the molecule. A combination of NMR, IR, and Mass Spectrometry is required for unambiguous confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise arrangement of atoms in a molecule. The analysis of both ^1H and ^{13}C NMR spectra is mandatory.

The choice of solvent and acquisition parameters is critical for obtaining high-quality, interpretable spectra. Deuterated chloroform (CDCl_3) is a common and effective solvent for chromone derivatives.[10]

- Sample Preparation:
 - For ^1H NMR, accurately weigh 10-20 mg of **3-Cyano-6-methylchromone**.[10]
 - For ^{13}C NMR, a higher concentration is needed due to the low natural abundance of ^{13}C ; weigh 50-100 mg of the sample.[10]
 - Dissolve the sample in approximately 0.6-0.7 mL of CDCl_3 in a clean vial.
 - Transfer the solution to a 5 mm NMR tube, ensuring no particulate matter is present.
- Instrument Setup (General Parameters):
 - Spectrometer Frequency: 300-600 MHz for ^1H ; 75-150 MHz for ^{13}C .[10]
 - Internal Standard: The residual solvent peak of CDCl_3 ($\delta \approx 7.26$ ppm for ^1H , $\delta \approx 77.16$ ppm for ^{13}C) is typically used for referencing.[10]
 - ^1H NMR Parameters:
 - Number of Scans: 16-64 scans are usually sufficient.
 - Relaxation Delay: 1-2 seconds.[10]

- o ^{13}C NMR Parameters:

- Number of Scans: A larger number of scans (≥ 1024) is required.[10]
- Relaxation Delay: 2 seconds.[10]

The ^1H NMR spectrum is expected to show distinct signals for each unique proton environment.

Proton Assignment	Expected Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-2	~8.4 - 8.6	Singlet (s)	N/A
H-5	~8.0 - 8.2	Singlet (s) or narrow Doublet	~1-2 Hz (if coupled to H-7)
H-7	~7.5 - 7.7	Doublet (d)	~8-9 Hz
H-8	~7.4 - 7.6	Doublet (d)	~8-9 Hz
6-CH ₃	~2.4 - 2.6	Singlet (s)	N/A

The proton-decoupled ^{13}C NMR spectrum provides information on the carbon skeleton.

Carbon Assignment	Expected Chemical Shift (δ , ppm)	Notes
C-4 (C=O)	~175 - 178	Carbonyl carbon, typically a sharp signal.
C-2	~158 - 162	Carbon adjacent to the pyrone oxygen.
C-8a	~154 - 156	Aromatic quaternary carbon.
C-6	~138 - 142	Aromatic carbon bearing the methyl group.
C-7	~134 - 137	Aromatic CH.
C-5	~125 - 128	Aromatic CH.
C-4a	~123 - 125	Aromatic quaternary carbon.
C-8	~118 - 120	Aromatic CH.
C≡N	~114 - 116	Cyano group carbon.
6-CH ₃	~20 - 22	Methyl group carbon. [11]

Infrared (IR) Spectroscopy

IR spectroscopy is essential for identifying key functional groups. The presence of the nitrile and carbonyl groups gives rise to strong, characteristic absorption bands.

- Preparation: Mix ~1-2 mg of **3-Cyano-6-methylchromone** with ~100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr).
- Grinding: Thoroughly grind the mixture in an agate mortar to a fine, homogeneous powder.
- Pressing: Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

- Analysis: Place the pellet in the spectrometer's sample holder and acquire the spectrum, typically over a range of 4000-400 cm^{-1} .

Functional Group	Expected Wavenumber (cm^{-1})	Intensity
C≡N (Nitrile stretch)	~2220 - 2240	Strong, sharp
C=O (Carbonyl stretch)	~1630 - 1660	Strong, sharp
C=C (Aromatic & pyrone stretch)	~1580 - 1620	Medium to Strong
C-O (Ether stretch)	~1200 - 1300	Strong

Mass Spectrometry (MS)

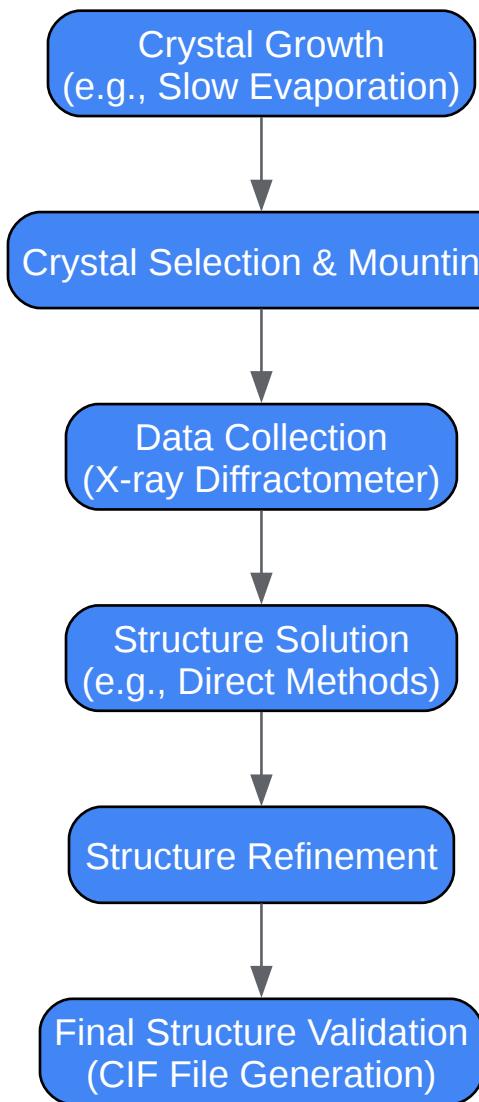
Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.

- Molecular Ion Peak (M^+): A prominent peak at $\text{m/z} = 185$, corresponding to the molecular weight of the compound $[\text{C}_{11}\text{H}_7\text{NO}_2]^+$.^{[3][6]}
- Key Fragmentation: Expect fragmentation patterns consistent with the chromone core, such as the loss of CO ($\text{m/z} = 157$) via retro-Diels-Alder (rDA) fragmentation, which is characteristic of the chromone skeleton.

Crystallographic Analysis: The Unambiguous Proof

For an unambiguous, three-dimensional structural proof, single-crystal X-ray diffraction is the gold standard. While it requires a suitable single crystal, the resulting data on bond lengths, bond angles, and crystal packing is invaluable.

Workflow: Single-Crystal X-ray Diffraction



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Caption: Standard workflow for single-crystal X-ray diffraction analysis.

The process begins with growing a high-quality single crystal, often by slow evaporation of a saturated solution.^[12] A suitable crystal is mounted and exposed to a collimated X-ray beam. The resulting diffraction pattern is collected and processed to solve and refine the crystal structure, ultimately yielding a complete 3D model of the molecule.

Biological Activity and Applications Landscape

The robust characterization of **3-Cyano-6-methylchromone** is justified by its significant potential in several scientific domains. Its structure serves as a valuable starting point for

creating more complex molecules with tailored biological activities.

- Pharmaceutical Development: It is a key intermediate for compounds targeting neurological disorders and for the synthesis of potential anti-inflammatory and anti-cancer agents.[3][4] The chromone scaffold is known to be associated with a wide range of biological activities including antiviral, antimicrobial, and antioxidant effects.[1]
- Fluorescent Probes: The conjugated system of the chromone ring, enhanced by the cyano group, imparts fluorescent properties, making it suitable for developing probes used in biological imaging to visualize cellular processes.[3]
- α -Glucosidase Inhibition: Derivatives of the related 3-styrylchromones have demonstrated potent α -glucosidase inhibitory activity, suggesting a potential therapeutic avenue for diabetes.[13]

Conclusion

The comprehensive characterization of **3-Cyano-6-methylchromone** is a multi-faceted process requiring the synergistic application of spectroscopic and analytical techniques. This guide outlines a self-validating framework, from synthesis confirmation to detailed structural elucidation via NMR, IR, and MS, and the principles of crystallographic analysis. By adhering to these rigorous methodologies, researchers can ensure the identity, purity, and structural integrity of this valuable compound, thereby enabling its confident application in drug discovery, materials science, and beyond.

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